2-Bromobicyclo[2.2.1]hept-2-ene
Overview
Description
2-Bromobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9Br. It is a brominated derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which consists of a bromine atom attached to a bicyclo[2.2.1]heptene framework. The compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through a Diels-Alder reaction involving 2-bromoacrolein and cyclopentadiene. This reaction is catalyzed by a chiral titanium complex derived from BINOL and titanium isopropoxide (Ti(O-i-Pr)4). The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in large quantities would likely follow similar principles as laboratory synthesis, with optimizations for scale, cost, and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles or radicals.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and amines for amination.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for electrophilic addition.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include 2-hydroxybicyclo[2.2.1]hept-2-ene and 2-aminobicyclo[2.2.1]hept-2-ene.
Addition Reactions: Products include dibromides and other halogenated derivatives.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the bicyclic structure.
Scientific Research Applications
2-Bromobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
- **Chem
Properties
IUPAC Name |
2-bromobicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLLLGFQCVYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504475 | |
Record name | 2-Bromobicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-90-6 | |
Record name | 2-Bromobicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of temperature on the bromination of 2-bromobicyclo[2.2.1]hept-2-ene?
A1: The research paper [] specifically investigates the influence of temperature on the bromination reaction of this compound. The study observes how varying temperatures affect the reaction yield and selectivity for the desired product, 2,3-dibromobicyclo[2.2.1]hept-2-ene. This information is valuable for optimizing the synthesis process and understanding the reaction mechanism.
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